2,3,3-Tribromopropenoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

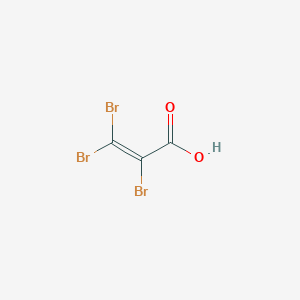

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-tribromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr3O2/c4-1(2(5)6)3(7)8/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXMSBXHCEXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557706 | |

| Record name | 2,3,3-Tribromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-46-8 | |

| Record name | 2,3,3-Tribromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,3-Tribromopropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,3-Tribromopropenoic acid. Due to the limited availability of direct experimental protocols for this specific compound, this guide outlines a proposed synthetic pathway based on established chemical principles and provides expected characterization data by referencing analogous compounds. This compound is recognized as a brominated disinfection byproduct, indicating its formation from propenoic acid precursors during water treatment processes involving chlorination.[1][2][3]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

-

Bromination of Propenoic Acid: The initial step would be the addition of bromine across the double bond of propenoic acid to form 2,3-dibromopropanoic acid. This reaction is typically carried out in the presence of a catalyst such as red phosphorus.[1]

-

Further Bromination and Elimination: Subsequent reaction steps would involve the substitution of the alpha-hydrogen with another bromine atom, followed by an elimination reaction to re-introduce the double bond, yielding the final product, this compound.

The overall proposed reaction scheme is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Proposed)

The following is a generalized, hypothetical protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be approached with caution, with all appropriate safety measures in place.

Materials:

-

Propenoic acid

-

Bromine

-

Red phosphorus

-

Suitable solvent (e.g., carbon tetrachloride - Caution: Highly Toxic )

-

Dehydrohalogenating agent (e.g., a non-nucleophilic base like triethylamine)

-

Standard laboratory glassware and equipment for reflux, distillation, and extraction.

Procedure:

-

Step 1: Synthesis of 2,3-Dibromopropanoic Acid.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve propenoic acid in a suitable solvent.

-

Add a catalytic amount of red phosphorus.

-

Slowly add bromine to the reaction mixture, controlling the temperature with an ice bath as the reaction is exothermic.

-

After the addition is complete, reflux the mixture until the reaction is complete (monitored by TLC or GC).

-

Allow the mixture to cool and then pour it into cold water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove excess bromine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 2,3-dibromopropanoic acid.

-

-

Step 2: Synthesis of this compound.

-

The crude 2,3-dibromopropanoic acid is then subjected to further bromination, potentially using a radical initiator or under UV irradiation in the presence of bromine.

-

Following the second bromination, a dehydrohalogenation step is necessary to introduce the double bond. This can be achieved by treating the intermediate with a non-nucleophilic base.

-

The final product would then be purified using techniques such as recrystallization or column chromatography.

-

Characterization of this compound

While specific experimental characterization data for this compound is scarce, its key physical and spectroscopic properties can be predicted based on its chemical structure and data from analogous compounds.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃HBr₃O₂ | [2] |

| Molecular Weight | 308.75 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Likely soluble in polar organic solvents | Inferred |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound. These are predictions based on the analysis of similar brominated and acrylic acid compounds.

| Technique | Expected Features |

| ¹H NMR | A single peak in the downfield region (likely > 7 ppm) corresponding to the vinylic proton. The exact chemical shift would be influenced by the electronegative bromine atoms and the carboxylic acid group. |

| ¹³C NMR | Three distinct signals are expected: one for the carboxylic carbon (likely in the 160-170 ppm range), and two for the sp² hybridized carbons of the double bond. The carbon bearing two bromine atoms would be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C=C stretch (~1620 cm⁻¹). C-Br stretching vibrations would appear in the fingerprint region (< 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak would be expected at m/z 306, 308, 310, and 312 with relative intensities corresponding to the isotopic abundances. |

Logical Workflow for Characterization

The characterization of a newly synthesized compound like this compound would follow a logical workflow to confirm its identity and purity.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a proposed synthetic route and the expected characterization profile for this compound. While the compound is known as a disinfection byproduct, its deliberate synthesis presents a challenge due to the lack of established protocols. The information provided herein serves as a foundational resource for researchers interested in the synthesis and further investigation of this and other polyhalogenated acrylic acids. All proposed experimental work should be conducted with rigorous safety precautions and analytical oversight.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3,3-Tribromopropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Tribromopropenoic acid, with the chemical formula C₃HBr₃O₂, is a halogenated organic compound that has garnered attention primarily as a disinfection byproduct (DBP) in chlorinated water sources containing bromide ions. Its presence in drinking water raises toxicological concerns due to its potential cytotoxic and genotoxic effects. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and an exploration of its biological implications to support further research and risk assessment.

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes its known properties. In the absence of specific experimental values, estimations based on structurally similar compounds and standard analytical techniques are noted.

| Property | Value | Source/Method |

| Molecular Formula | C₃HBr₃O₂ | |

| Molecular Weight | 308.75 g/mol | |

| CAS Number | 71815-46-8 | |

| Appearance | Likely a white to off-white crystalline solid | Inferred from similar brominated organic acids |

| Melting Point | Not experimentally determined. | Can be determined using a capillary melting point apparatus. |

| Boiling Point | Not experimentally determined. | Likely decomposes upon heating. Can be estimated using computational models. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone) and sparingly soluble in water. | Inferred from the presence of a polar carboxylic acid group and nonpolar carbon-bromine bonds. |

| pKa | Not experimentally determined. | Can be predicted using Quantitative Structure-Property Relationship (QSPR) models for carboxylic acids. |

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections outline generalized methodologies that can be adapted for its synthesis, purification, and analysis based on standard organic chemistry techniques and procedures for related halogenated compounds.

Synthesis of Haloacrylic Acids

A general approach for the synthesis of haloacrylic acids involves the halogenation of acrylic acid or its derivatives. For this compound, a potential synthetic route could involve the addition of bromine (Br₂) to an acrylic acid derivative, followed by elimination reactions to introduce the double bond and install the third bromine atom. The specific reaction conditions, including solvent, temperature, and catalysts, would require empirical optimization.

Generalized Synthesis Workflow

2,3,3-Tribromopropenoic acid CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3-Tribromopropenoic acid, a compound of interest in environmental science and toxicology. This document consolidates available data on its chemical identity, properties, and toxicological assessment methodologies.

Chemical Identification

IUPAC Name: 2,3,3-tribromoprop-2-enoic acid

CAS Number: 71815-46-8[1][2][3][4][5][6][7]

This compound is a brominated disinfection byproduct that can be formed during the chlorination of water.[1][2][3][5][8][9][10] It is recognized for its cytotoxic potential in mammalian cells, which has been observed in chronic cytotoxicity experiments.[1][2][3][5][8][10]

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the available data.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBr₃O₂ | [1][2][3][5] |

| Molecular Weight | 308.75 g/mol | [1][2][3][5] |

| Appearance | White to pale yellow crystalline solid (General for similar organic acids) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in water, alcohol, ether, chloroform, and benzene (B151609) (General for similar organic acids) | [9] |

Experimental Protocols

While specific experimental protocols for the synthesis or toxicological analysis of this compound are not detailed in the available literature, this section outlines a generalized protocol for assessing the cytotoxicity of water disinfection byproducts, a common practice for this class of compounds.

Mammalian Cell Cytotoxicity Assay (General Protocol)

The cytotoxicity of disinfection byproducts is frequently evaluated using in vitro cell-based assays, with Chinese Hamster Ovary (CHO) cells being a common model.[2][8][11][12][13]

Objective: To determine the concentration-dependent cytotoxic effects of a test compound on mammalian cell viability.

Materials:

-

Chinese Hamster Ovary (CHO) cell line

-

Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known cytotoxic agent)

-

Negative control (solvent vehicle)

-

Cell viability reagent (e.g., MTT, XTT, or a neutral red-based assay)

-

Microplate reader

Procedure:

-

Cell Seeding: CHO cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Exposure: A dilution series of the test compound is prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of the test compound. Control wells receive the medium with the solvent vehicle or the positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

-

Viability Assessment: After the incubation period, the cell viability is assessed using a suitable reagent. For an MTT assay, the MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The medium is then removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. The cell viability is expressed as a percentage of the negative control. The data is then plotted as cell viability versus compound concentration, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated.

Logical Workflows and Diagrams

As specific signaling pathways for this compound are not documented, the following diagram illustrates a general workflow for the identification and toxicological assessment of water disinfection byproducts, which is a relevant process for this compound.

Caption: General workflow for the toxicological assessment of water disinfection byproducts.

Relevance to Drug Development

Currently, this compound is primarily of interest as an environmental contaminant and is not a focus of drug development efforts. Its cytotoxic properties, however, underscore the importance of understanding the mechanisms of action of halogenated organic compounds. Such knowledge can be valuable in the broader context of designing safe and effective pharmaceuticals and in understanding potential toxicological liabilities of drug candidates with similar structural motifs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Crizotinib Impurity 3 - Protheragen [protheragen.ai]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scholarworks.uark.edu [scholarworks.uark.edu]

- 9. benchchem.com [benchchem.com]

- 10. targetmol.cn [targetmol.cn]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Disinfection Byproducts in Drinking Water from the Tap: Variability in Household Calculated Additive Toxicity (CAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Interpretation of 2,3,3-Tribromopropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2,3,3-tribromopropenoic acid, a brominated disinfection byproduct. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the predicted spectroscopic features and provides standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~8.0-8.5 | Singlet | 1H | =CH- |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O |

| ~130-135 | =C(Br)- |

| ~90-95 | =CBr₂ |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1690-1725 | Strong | C=O stretch (Carboxylic Acid)[1][2][3][4] |

| 1600-1620 | Medium | C=C stretch |

| 1210-1320 | Medium | C-O stretch[1] |

| 910-950 | Medium | O-H bend[1] |

| 600-800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Ratio | Proposed Fragment Ion | Notes |

| 308/310/312/314 | [M]⁺ | Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br)[5][6] |

| 229/231/233 | [M-Br]⁺ | Loss of a bromine radical |

| 263/265/267/269 | [M-COOH]⁺ | Loss of the carboxyl group |

| 184/186 | [C₂HBr₂]⁺ | |

| 79/81 | [Br]⁺ | Bromine ion |

Spectroscopic Interpretation

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple. The carboxylic acid proton will appear as a broad singlet in the downfield region of 10-12 ppm[3][4]. The chemical shift of this proton is concentration-dependent and it can be exchanged with deuterium (B1214612) upon addition of D₂O. The vinylic proton, being attached to a carbon adjacent to a bromine atom and a carboxylic acid group, is expected to be significantly deshielded and appear as a singlet around 8.0-8.5 ppm.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate at approximately 165-170 ppm[3][4]. The two olefinic carbons will be in the range of 90-140 ppm. The carbon bearing two bromine atoms (=CBr₂) will be further upfield (~90-95 ppm) compared to the carbon bearing one bromine atom and the carboxylic acid group (=C(Br)COOH) at around 130-135 ppm.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the carboxylic acid functional group. A very broad band from 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid dimer[1][2][3][4]. A strong, sharp absorption between 1690 and 1725 cm⁻¹ corresponds to the C=O stretch[1][2][3][4]. The presence of conjugation with the C=C bond may lower this frequency slightly. The C=C stretching vibration is expected to appear around 1600-1620 cm⁻¹. The C-O stretch and O-H bend will be observed in the fingerprint region[1]. Strong absorptions in the lower frequency region (600-800 cm⁻¹) can be attributed to the C-Br stretching vibrations.

2.4. Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio[5][6]. This will result in a distinctive isotopic cluster for the molecular ion and any bromine-containing fragments. The molecular ion peak will appear as a cluster of peaks at m/z 308, 310, 312, and 314, with the relative intensities determined by the number of bromine atoms. Common fragmentation pathways for bromo-compounds include the loss of a bromine atom ([M-Br]⁺) and cleavage of the carbon-carbon bonds[7]. The loss of the carboxyl group as a radical ([M-COOH]⁺) is also a likely fragmentation pathway.

Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-16 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-220 ppm

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane). Inject a small volume (1 µL) into the GC, which is coupled to the mass spectrometer. A derivatization step (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it directly into the ion source using a syringe pump.

-

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

-

Data Acquisition:

-

Mass range: m/z 50-500

-

Scan speed: 1-2 scans/second

-

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using a combination of spectroscopic techniques.

Caption: Workflow for Spectroscopic Data Interpretation.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermodynamic and Kinetic Studies of 2,3,3-Tribromopropenoic Acid

This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals by outlining the theoretical considerations, potential experimental approaches, and expected data formats for the thermodynamic and kinetic characterization of 2,3,3-Tribromopropenoic acid. The methodologies and data presented herein are based on established principles of physical organic chemistry and studies of analogous halogenated acrylic acids.

Core Concepts in the Study of this compound

The thermodynamic and kinetic profile of this compound is crucial for understanding its environmental fate, toxicological mechanisms, and potential for targeted degradation or chemical synthesis.

Thermodynamic studies would focus on the relative stability of the molecule and its potential decomposition or reaction products. Key parameters include:

-

Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the compound's formation from its constituent elements.

-

Enthalpy of Formation (ΔHf°): The heat absorbed or released during the formation of the compound.

-

Entropy (S°): A measure of the molecule's disorder.

-

Equilibrium Constants (Keq): For reactions such as hydrolysis or degradation, indicating the extent to which the reaction proceeds.

Kinetic studies would investigate the rates and mechanisms of reactions involving this compound. Important parameters include:

-

Rate Constants (k): Quantify the speed of a chemical reaction.

-

Activation Energy (Ea): The minimum energy required to initiate a reaction.

-

Reaction Order: The relationship between the concentration of reactants and the reaction rate.

-

Half-life (t1/2): The time required for the concentration of the compound to decrease by half.

Hypothetical Data Summary

The following tables are illustrative examples of how quantitative data for this compound would be presented. Note: The values in these tables are hypothetical and for demonstration purposes only.

Table 1: Hypothetical Thermodynamic Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Units |

| Molar Mass | M | 306.74 | g/mol |

| Standard Enthalpy of Formation | ΔHf° | -150 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | -125 | kJ/mol |

| Standard Molar Entropy | S° | 280 | J/(mol·K) |

Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound at 298 K

| pH | Rate Constant (k) | Half-life (t1/2) | Activation Energy (Ea) |

| 5 | 1.2 x 10⁻⁵ | 16 hours | 75 kJ/mol |

| 7 | 3.5 x 10⁻⁵ | 5.5 hours | 70 kJ/mol |

| 9 | 8.1 x 10⁻⁵ | 2.4 hours | 65 kJ/mol |

Prospective Experimental Protocols

Detailed experimental methodologies are critical for obtaining reliable thermodynamic and kinetic data. Below are outlines of potential protocols.

Synthesis and Purification of this compound

A potential synthetic route could involve the bromination of propenoic acid or a derivative. The purification of the final product would likely involve techniques such as recrystallization and column chromatography, with characterization using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Thermodynamic Parameter Determination

Calorimetry:

-

Bomb calorimetry could be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.

-

Differential Scanning Calorimetry (DSC) would be employed to study phase transitions and heat capacity.

Computational Chemistry:

-

Quantum mechanical calculations (e.g., using Density Functional Theory, DFT) can provide theoretical estimates of thermodynamic properties.

Kinetic Study of Decomposition

Experimental Setup: Aqueous solutions of this compound at various pH values and temperatures would be prepared in a temperature-controlled reaction vessel.

Sampling and Analysis: Aliquots would be withdrawn at regular intervals and the reaction quenched. The concentration of the parent compound and any major degradation products would be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Analysis: The reaction rates would be determined by plotting the concentration of this compound versus time. The rate constants would be calculated by fitting the data to the appropriate integrated rate law. The activation energy would be determined from an Arrhenius plot of ln(k) versus 1/T.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a potential experimental workflow for kinetic analysis and a hypothetical degradation pathway for this compound.

Caption: Experimental workflow for the kinetic analysis of this compound degradation.

Emerging Research Applications of 2,3,3-Tribromopropenoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: An extensive review of current scientific literature reveals that dedicated research into the specific applications of 2,3,3-tribromopropenoic acid, particularly in the realm of drug development and targeted therapeutic pathways, is presently limited. The compound is primarily identified and studied in the context of environmental science as a disinfection byproduct.

Core Understanding: A Disinfection Byproduct with Cytotoxic Properties

This compound is recognized as a brominated disinfection byproduct that can form during the chlorination of water.[1][2] Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants like chlorine react with natural organic matter and other substances present in water.[1][3] Brominated DBPs, including this compound, are of interest due to their potential health effects.

The available information consistently points to the cytotoxic nature of this compound.[2] Cytotoxicity refers to the ability of a substance to cause damage to or kill cells. This property is a crucial consideration in toxicology and pharmacology. While cytotoxicity can be a desirable trait for certain therapeutic agents like chemotherapeutics, the context of this compound's cytotoxicity is primarily within the scope of its potential as a harmful environmental contaminant.

Current Research Landscape and Limitations

The current body of scientific literature does not provide in-depth studies on the specific mechanisms of action, signaling pathways, or potential therapeutic applications of this compound. The focus of existing research is on its formation, presence in disinfected water, and general toxicity.

Due to this lack of specific and detailed research, the creation of an in-depth technical guide or whitepaper with the following components is not feasible at this time:

-

Quantitative Data Tables: There is a notable absence of published quantitative data regarding its efficacy in biological systems, such as IC50 or EC50 values against specific cell lines or targets, which would be necessary for comparative tables.

-

Detailed Experimental Protocols: Specific experimental methodologies for investigating the therapeutic potential of this compound have not been detailed in the available literature.

-

Signaling Pathway Diagrams: Without established mechanisms of action, it is not possible to create accurate diagrams of signaling pathways affected by this compound.

Logical Relationship: From Disinfection Byproduct to Potential Research Compound

While direct research into the therapeutic applications of this compound is scarce, the logical progression for a compound with known cytotoxic properties would involve a series of investigatory stages. The following diagram illustrates a hypothetical workflow for evaluating a compound like this compound for potential therapeutic applications.

Currently, this compound is primarily situated at the initial stages of this workflow, with its identification as a disinfection byproduct and general cytotoxic properties being the main extent of its characterization in the available literature.

Future Directions

For this compound to emerge as a compound of interest for drug development, future research would need to focus on:

-

Systematic Cytotoxicity Profiling: Testing the compound against a wide range of cancer and normal cell lines to determine if its cytotoxic effects are selective.

-

Mechanism of Action Studies: Investigating how the compound induces cell death, for example, by studying its effects on apoptosis, necrosis, or other cell death pathways.

-

Target Identification: Identifying the specific molecular targets within the cell that this compound interacts with to exert its effects.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the compound to explore how chemical modifications impact its potency and selectivity, with the aim of enhancing therapeutic potential while minimizing toxicity.

References

Methodological & Application

The Untapped Potential of 2,3,3-Tribromopropenoic Acid: A Prospective Building Block in Organic Synthesis

For Immediate Release

Shanghai, China – December 5, 2025 – Long regarded primarily as a cytotoxic disinfection byproduct, 2,3,3-tribromopropenoic acid is now being explored for its potential as a versatile building block in organic synthesis. While its application in this domain is not yet established in the literature, its unique molecular architecture, featuring a carboxylic acid, an electron-deficient alkene, and multiple reactive bromine atoms, presents a compelling case for its use in the construction of complex molecular frameworks. These application notes provide a prospective guide for researchers, scientists, and drug development professionals on the potential synthetic utility of this compound, complete with generalized experimental protocols and theoretical data.

Introduction to Synthetic Potential

This compound possesses several key reactive sites that can be selectively targeted to afford a diverse range of chemical entities. The presence of three vinyl bromide moieties opens the door to a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carboxylic acid and bromine atoms renders the double bond susceptible to Michael additions. Furthermore, the carboxylic acid group itself can be readily functionalized into esters and amides. This trifecta of reactivity suggests that this compound could serve as a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

Proposed Synthetic Applications and Protocols

Based on the functional groups present in this compound, several key synthetic transformations can be envisioned. The following sections outline these potential applications and provide generalized protocols as a starting point for experimental investigation.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionalities are prime candidates for well-established cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the three bromine atoms is expected to differ, potentially allowing for selective or stepwise functionalization. The reactivity trend for vinyl halides in such reactions is generally I > Br > Cl.

a) Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl, heteroaryl, or vinyl substituents.

-

Generalized Protocol:

-

In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid (1.1-3.3 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heat the mixture (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, extract with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify by column chromatography.

-

b) Heck Coupling: This would allow for the arylation or vinylation of the double bond of another alkene.

-

Generalized Protocol:

-

To a reaction vessel, add this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq.).

-

Add a suitable solvent (e.g., DMF, acetonitrile).

-

Heat the reaction mixture (typically 80-120 °C) under an inert atmosphere until completion.

-

Work-up involves cooling, dilution with an organic solvent, washing with aqueous solutions, drying, and purification.

-

c) Sonogashira Coupling: This would facilitate the formation of a C-C bond with a terminal alkyne.

-

Generalized Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., Et₃N or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

After completion, the reaction is typically worked up by removing the solvent, followed by extraction and purification.

-

Table 1: Hypothetical Data for Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Reaction Type | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Suzuki-Miyaura |

Application Notes and Protocols: Tribromoacetic Acid as a Precursor for Flame-Retardant Polyurethane Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of tribromoacetic acid as a precursor in the synthesis of flame-retardant two-component polyurethane (PU) coatings. The information is targeted towards professionals in research and development seeking to formulate materials with enhanced fire safety.

Introduction

Halogenated compounds, particularly those containing bromine, are effective flame retardants that can be incorporated into polymeric materials to reduce their flammability. One approach is to chemically integrate these halogenated moieties into the polymer backbone, which can offer improved permanence and stability compared to additive flame retardants. This document details the use of tribromoacetic acid, a readily available brominated carboxylic acid, as a key building block for producing flame-retardant polyester (B1180765) polyols. These polyols, when reacted with isocyanates, form polyurethane coatings with excellent fire-resistant properties. The synthesis involves a condensation polymerization to create tribromo-modified polyesters (TBAOs), which then serve as the polyol component in a two-part PU system.

Synthesis of Tribromo-Modified Polyester Polyols (TBAOs)

The synthesis of TBAOs involves the condensation polymerization of tribromoacetic acid with a diol (1,4-butanediol), a diacid (adipic acid), and a crosslinking agent (trimethylolpropane). The tribromoacetic acid acts as the flame-retardant component. The overall workflow for the synthesis is depicted below.

Caption: Synthesis of Tribromo-Modified Polyester Polyol (TBAO).

Experimental Protocol: Synthesis of TBAOs

This protocol is based on the methodology for synthesizing tribromo-modified polyesters.

Materials:

-

Tribromoacetic acid

-

1,4-Butanediol

-

Adipic acid

-

Trimethylolpropane

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., xylene for azeotropic removal of water)

-

Nitrogen gas supply

-

Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and Dean-Stark trap

Procedure:

-

Charge the reaction kettle with calculated amounts of tribromoacetic acid, 1,4-butanediol, adipic acid, and trimethylolpropane. The content of tribromoacetic acid can be varied (e.g., 10, 20, and 30 wt%) to achieve different levels of flame retardancy.

-

Add the solvent and the esterification catalyst to the reaction mixture.

-

Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to the reaction temperature (typically 180-220°C) and maintain it.

-

Continuously remove the water of condensation azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value reaches the desired level.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the viscous tribromo-modified polyester polyol (TBAO).

Preparation of Two-Component Polyurethane Coatings

The synthesized TBAOs are used as the polyol component (Part A) and are reacted with a suitable polyisocyanate (Part B) to form the final polyurethane coating. The isocyanate component crosslinks the polyester chains to form a durable, flame-retardant film.

Caption: Formation of Two-Component Polyurethane Coating.

Experimental Protocol: Coating Formulation and Application

Materials:

-

Tribromo-modified polyester polyol (TBAO)

-

Polyisocyanate (e.g., Desmodur IL)

-

Solvents for viscosity adjustment (e.g., xylene, butyl acetate)

-

Additives (e.g., flow control agents, catalysts like dibutyltin (B87310) dilaurate)

-

Substrate for coating (e.g., steel panels)

Procedure:

-

In a suitable container, weigh the required amount of TBAO.

-

Add solvents and any other additives to the polyol and mix thoroughly to achieve a homogeneous solution (Part A).

-

Just before application, add the stoichiometric amount of polyisocyanate (Part B) to Part A and mix thoroughly.

-

Apply the coating to the substrate using a suitable method (e.g., spray, brush, or film applicator).

-

Allow the coating to cure at ambient temperature or in an oven at a specified temperature and time.

Performance Data

The flame retardancy of the polyurethane coatings is significantly influenced by the concentration of tribromoacetic acid in the polyester polyol.

| Tribromoacetic Acid Content (wt%) | Flame Retardancy (Vertical Burning Test) |

| 10 | Burns |

| 20 | Does not burn |

| 30 | Does not burn |

Table based on findings from a study on tribromoacetic acid modified polyesters.

Mechanism of Flame Retardancy

Brominated flame retardants primarily act in the gas phase of a fire. Upon heating, the C-Br bonds in the polymer cleave, releasing bromine radicals. These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the flame, which are the primary drivers of the combustion chain reaction. This interruption of the combustion cycle reduces the flame spread and heat release.

Caption: Gas Phase Flame Retardancy Mechanism.

Conclusion

The use of tribromoacetic acid as a precursor for synthesizing flame-retardant polyurethane coatings is a viable and effective strategy. By incorporating the bromine atoms directly into the polyester polyol backbone, a stable and permanent flame-retardant property is achieved. The level of flame retardancy can be tailored by adjusting the concentration of tribromoacetic acid in the initial polymerization step. These materials hold promise for applications where enhanced fire safety is a critical requirement.

Application Notes and Protocols for Investigating the Reaction Mechanisms of 2,3,3-Tribromopropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for elucidating the reaction mechanisms of 2,3,3-tribromopropenoic acid. Given its status as a cytotoxic disinfection byproduct, understanding its reactivity is crucial for toxicological assessments and the development of potential detoxification strategies. The following protocols are designed to investigate plausible reaction pathways, including nucleophilic substitution, addition-elimination, and elimination reactions.

Overview of Potential Reaction Mechanisms

This compound possesses several reactive sites: the carbon-carbon double bond, the carbon-bromine bonds at both vinylic and allylic-like positions, and the carboxylic acid group. This structure suggests the potential for multiple reaction pathways, primarily nucleophilic substitution (SN1, SN2, vinyl substitution) and elimination (E1, E2). The specific mechanism will be highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

Experimental Design: A Multi-faceted Approach

A comprehensive understanding of the reaction mechanisms requires a combination of kinetic studies, product analysis, and the detection or trapping of reactive intermediates. The following sections detail the protocols for this approach.

Kinetic Studies: Determining the Rate Law

Objective: To determine the reaction order with respect to this compound and the nucleophile/base. This information is fundamental in distinguishing between unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M stock solution of this compound in a suitable solvent (e.g., acetonitrile, dioxane).

-

Prepare 1.0 M stock solutions of various nucleophiles/bases (e.g., sodium hydroxide, sodium methoxide, piperidine) in the same solvent.

-

-

Reaction Setup:

-

Set up a series of reactions in a constant temperature bath (e.g., 25°C, 50°C, 75°C).

-

For determining the order with respect to the substrate, vary the initial concentration of this compound (e.g., 0.01 M, 0.02 M, 0.04 M) while keeping the nucleophile concentration in large excess (e.g., 0.5 M).

-

For determining the order with respect to the nucleophile, vary its initial concentration (e.g., 0.1 M, 0.2 M, 0.4 M) while keeping the substrate concentration constant (e.g., 0.01 M).

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction by adding a suitable acid (e.g., dilute HCl).

-

Analyze the concentration of the remaining this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

-

Data Analysis:

-

Plot the natural logarithm of the substrate concentration versus time to determine the pseudo-first-order rate constant (k_obs) for each experiment.

-

Plot log(k_obs) versus log([Nucleophile]) to determine the order of the reaction with respect to the nucleophile.

-

The overall rate law can then be established as: Rate = k[this compound]^m[Nucleophile]^n.

-

Data Presentation: Hypothetical Kinetic Data

Table 1: Rate Constants for the Reaction of this compound with Sodium Hydroxide at 50°C

| [Substrate] (M) | [NaOH] (M) | k_obs (s⁻¹) |

| 0.01 | 0.5 | 1.2 x 10⁻⁴ |

| 0.02 | 0.5 | 1.2 x 10⁻⁴ |

| 0.04 | 0.5 | 1.3 x 10⁻⁴ |

| 0.01 | 0.1 | 2.4 x 10⁻⁵ |

| 0.01 | 0.2 | 4.9 x 10⁻⁵ |

| 0.01 | 0.4 | 9.7 x 10⁻⁵ |

This hypothetical data suggests a first-order dependence on both the substrate and the nucleophile, consistent with an SN2 or E2 mechanism.

Product Analysis: Identifying Reaction Products

Objective: To identify the stable products of the reaction, which provides direct evidence for the overall transformation (e.g., substitution vs. elimination).

Protocol:

-

Reaction Scale-up:

-

Perform the reaction on a larger scale (e.g., 100 mg of substrate) under the conditions used for the kinetic studies.

-

Allow the reaction to proceed to completion (monitored by TLC or HPLC).

-

-

Work-up and Isolation:

-

Neutralize the reaction mixture.

-

Extract the products with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the products using column chromatography or preparative HPLC.

-

-

Structure Elucidation:

-

Characterize the isolated products using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H for an alcohol, C≡C for an alkyne).

-

-

Data Presentation: Hypothetical Product Distribution

Table 2: Product Distribution from the Reaction of this compound with Different Nucleophiles/Bases

| Nucleophile/Base | Solvent | Temperature (°C) | Major Product(s) | Plausible Mechanism |

| NaOH (aq) | Dioxane/H₂O | 50 | 2-Bromo-3-hydroxypropenoic acid | Vinyl Substitution |

| NaOMe | Methanol | 25 | 2-Bromo-3-methoxypropenoic acid | Vinyl Substitution |

| t-BuOK | t-Butanol | 75 | Bromopropynoic acid | E2 Elimination |

| Piperidine | Acetonitrile | 50 | 2-Bromo-3-(piperidin-1-yl)propenoic acid | Addition-Elimination |

Intermediate Trapping and Spectroscopic Studies

Objective: To gain evidence for the existence of transient intermediates, such as carbocations or carbanions.

Protocol for Intermediate Trapping:

-

Experimental Setup:

-

Run the reaction in the presence of a "trapping" agent that is known to react rapidly with the suspected intermediate.

-

For a suspected carbocation intermediate (SN1 pathway), a potent nucleophile like sodium azide (B81097) (NaN₃) can be added.

-

For a suspected carbanion intermediate (in some addition-elimination pathways), a proton source like D₂O can be used to look for deuterium (B1214612) incorporation.

-

-

Analysis:

-

Analyze the product mixture for the presence of the "trapped" product (e.g., an azido-substituted product). The formation of such a product provides strong evidence for the proposed intermediate.

-

Protocol for Spectroscopic Detection:

-

Low-Temperature Spectroscopy:

-

For highly reactive intermediates, perform the reaction at very low temperatures (e.g., -78°C) in the probe of an NMR or UV-Vis spectrometer.

-

Rapidly initiate the reaction (e.g., by flash photolysis or rapid mixing).

-

Monitor the spectra over time to observe the appearance and disappearance of signals corresponding to transient species.

-

-

Mass Spectrometry:

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language):

Caption: Overall experimental workflow for studying reaction mechanisms.

Caption: Plausible reaction pathways for this compound.

Safety Precautions

This compound is known to exhibit cytotoxic potency.[2] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

By following these detailed protocols, researchers can systematically investigate the reaction mechanisms of this compound, contributing to a deeper understanding of its chemical behavior and toxicological profile.

References

The Role of 2,3,3-Tribromopropenoic Acid in Pharmaceutical Synthesis: A Review of Current Applications

While 2,3,3-Tribromopropenoic acid is a known chemical entity, a comprehensive review of scientific literature and chemical databases reveals a notable absence of its direct application in the synthesis of pharmaceuticals. This compound is primarily identified as a cytotoxic disinfection byproduct found in chlorinated water.[1][2] Its inherent toxicity and reactivity likely contribute to its limited use as a starting material or intermediate in drug development, where safety and selectivity are paramount.

Despite the lack of direct applications for this compound, the broader classes of compounds to which it belongs—halogenated compounds and acrylic acids—play significant roles in medicinal chemistry and drug discovery. This report will explore the general applications of these related compound classes to provide context for researchers and drug development professionals.

Halogenated Compounds in Medicinal Chemistry

The introduction of halogen atoms, particularly bromine and chlorine, into organic molecules is a common strategy in drug design to enhance therapeutic properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Key Applications of Halogenation in Pharmaceuticals:

-

Enhanced Biological Activity: Halogenated derivatives of various scaffolds have demonstrated potent biological activities, including anticancer and antimicrobial effects. For instance, the introduction of halogens into the benzofuran (B130515) ring has been shown to significantly enhance anticancer activity.

-

Modulation of Pharmacokinetics: The presence of halogens can block sites of metabolism, thereby increasing the half-life of a drug in the body.

-

Improved Binding Interactions: Halogen bonds, a type of non-covalent interaction, can contribute to the binding affinity of a ligand to its protein target, leading to increased potency.

It is conceivable that a highly functionalized molecule like this compound could, in theory, serve as a scaffold for generating diversity in compound libraries. However, the challenges associated with its handling and potential for non-specific toxicity likely outweigh the potential benefits.

Acrylic Acids and Their Derivatives in Pharmaceutical Science

Acrylic acid and its derivatives are versatile building blocks in organic synthesis. The reactive double bond and the carboxylic acid group allow for a wide range of chemical transformations, making them valuable precursors for various molecular architectures.

General Synthetic Utility:

-

Michael Additions: The electron-deficient double bond of acrylic acid derivatives readily undergoes Michael addition reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Polymerization: Acrylic acids are monomers for the synthesis of polymers used in drug delivery systems, such as hydrogels and nanoparticles.

-

Heterocycle Synthesis: The functional groups of acrylic acids can be incorporated into cyclization reactions to form a wide array of heterocyclic compounds, which are prevalent in many approved drugs.

Potential, Yet Undocumented, Synthetic Pathways

While no specific examples exist for this compound, one could hypothesize potential synthetic transformations based on its structure. The presence of multiple bromine atoms and a carboxylic acid moiety suggests reactivity that could be exploited for the synthesis of novel compounds.

Below is a conceptual workflow illustrating how a polyhalogenated acrylic acid might be utilized in a drug discovery context, leading to the generation of a diverse library of compounds for biological screening.

Conclusion

References

Computational Modeling for Predicting 2,3,3-Tribromopropenoic Acid Reactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing computational modeling techniques to predict the reactivity of 2,3,3-Tribromopropenoic acid. This compound, identified as a disinfection byproduct, exhibits cytotoxic potential, making the assessment of its reactivity crucial for toxicological studies and drug development. The following protocols for Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, alongside a proposed experimental validation method, offer a comprehensive framework for investigating the chemical behavior of this and similar haloacrylic acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

QSAR models are valuable tools for predicting the biological activity or chemical reactivity of compounds based on their molecular structures. This protocol outlines the development of a QSAR model to predict the reactivity of a series of haloacrylic acids, including this compound, with a model nucleophile.

Data Presentation: Hypothetical Dataset for QSAR Modeling

A hypothetical dataset is presented below for demonstrating the QSAR modeling process. The reactivity endpoint is the logarithmic value of the reaction rate constant (log k) for the Michael addition of glutathione. Molecular descriptors, such as the logarithm of the octanol-water partition coefficient (logP), electronic energy (Eelec), and the energy of the lowest unoccupied molecular orbital (ELUMO), are calculated using standard computational chemistry software.

| Compound | IUPAC Name | log k (s-1) | logP | Eelec (Hartree) | ELUMO (Hartree) |

| 1 | This compound | -3.50 | 2.10 | -7780.5 | -0.095 |

| 2 | 2,3-Dibromo-3-chloropropenoic acid | -3.75 | 1.85 | -5620.8 | -0.092 |

| 3 | 2-Bromo-3,3-dichloropropenoic acid | -4.00 | 1.60 | -3461.1 | -0.089 |

| 4 | 2,3,3-Trichloropropenoic acid | -4.25 | 1.35 | -1301.4 | -0.086 |

| 5 | 2-Bromopropenoic acid | -4.80 | 0.95 | -2650.7 | -0.078 |

| 6 | 2-Chloropropenoic acid | -5.10 | 0.70 | -530.9 | -0.075 |

| 7 | Propenoic acid | -6.00 | 0.35 | -228.0 | -0.065 |

Experimental Protocol: QSAR Model Development

This protocol details the steps for building a robust QSAR model.

1.2.1. Data Preparation and Descriptor Calculation:

-

Construct a dataset: Compile a list of haloacrylic acids with their corresponding experimental reactivity data (e.g., reaction rate constants).

-

Generate 3D structures: Create 3D models of the molecules and optimize their geometry using a suitable computational chemistry package (e.g., Gaussian, Spartan).

-

Calculate molecular descriptors: Compute a range of descriptors, including steric, electronic, and lipophilic properties.

1.2.2. Model Building and Validation:

-

Data splitting: Divide the dataset into a training set (typically 70-80%) and a test set.

-

Model generation: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model using the training set.

-

Internal validation: Assess the model's robustness using techniques like leave-one-out cross-validation (q2).

-

External validation: Evaluate the model's predictive power using the independent test set (R2pred).

1.2.3. Mechanistic Interpretation:

-

Analyze the contribution of each descriptor to the model to gain insights into the structural features that govern reactivity. For instance, a positive correlation with ELUMO might suggest an electrophilic attack mechanism.

Molecular Docking for Target Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can elucidate potential reaction mechanisms, such as the covalent modification of a cysteine residue by this compound.

Experimental Protocol: Molecular Docking Study

This protocol outlines the steps for performing a molecular docking simulation.

2.1.1. Protein and Ligand Preparation:

-

Obtain protein structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein: Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site, which may be a known active site or a predicted binding pocket.

-

Prepare the ligand: Generate the 3D structure of this compound and optimize its geometry.

2.1.2. Docking Simulation:

-

Select a docking program: Choose a suitable docking software (e.g., AutoDock, Glide, GOLD).

-

Run the docking simulation: The software will explore various conformations and orientations of the ligand within the defined binding site.

-

Score the poses: The program will rank the different binding poses based on a scoring function that estimates the binding affinity.

2.1.3. Analysis of Results:

-

Visualize the best-ranked pose: Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds.

-

Analyze key interactions: Identify the amino acid residues involved in the binding and their proximity to the reactive sites of the ligand. This can provide insights into the

Troubleshooting & Optimization

Navigating the Synthesis of 2,3,3-Tribromopropenoic Acid: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the yield and purity of 2,3,3-Tribromopropenoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during its synthesis and purification.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared via the bromination of propiolic acid.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Incomplete reaction due to insufficient bromine. | Increase the molar ratio of bromine to propiolic acid. A significant excess of bromine may be required for exhaustive bromination. |

| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. | |

| Inadequate reaction time. | Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS. | |

| Poor quality of starting materials. | Ensure the purity of propiolic acid and bromine. Distill propiolic acid if necessary. | |

| Formation of Multiple Products (Low Purity) | Incomplete bromination leading to a mixture of mono-, di-, and tribrominated products. | As with low yield, increase the bromine concentration and/or reaction time to drive the reaction to completion. |

| Side reactions such as decarboxylation. | Maintain a controlled temperature. Overheating can lead to the loss of the carboxylic acid group. | |

| Presence of impurities in the starting material. | Purify the propiolic acid before use. | |

| Product Decomposition | Excessive reaction temperature. | Carefully control the reaction temperature. Use a temperature-controlled oil bath. |

| Prolonged exposure to light, especially with radical initiators. | Conduct the reaction in a flask protected from light, for instance, by wrapping it in aluminum foil. | |

| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | If using a solvent, choose one in which the product has low solubility at room temperature to facilitate precipitation upon cooling. |

| Formation of an oil instead of a solid. | Try adding a non-polar co-solvent to induce precipitation. Seeding with a small crystal of the pure product can also initiate crystallization. | |

| Low Purity After Recrystallization | Inappropriate recrystallization solvent. | Screen a variety of solvents or solvent mixtures to find one where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures. |

| Co-precipitation of impurities. | Ensure slow cooling during recrystallization to allow for selective crystal growth. A second recrystallization may be necessary. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most probable synthetic route is the exhaustive bromination of propiolic acid (HC≡CCOOH). This involves the addition of bromine across the triple bond.

Q2: What are the key parameters to control for maximizing the yield?

The key parameters are the molar ratio of bromine to propiolic acid, reaction temperature, and reaction time. A significant excess of bromine is likely necessary to ensure complete tribromination.

Q3: My reaction mixture remains brown/orange even after a long reaction time. What does this indicate?

A persistent brown or orange color indicates the presence of unreacted bromine. While an excess of bromine is often necessary, this could also suggest that the reaction has stalled. In this case, a slight increase in temperature or the addition of a radical initiator (with caution) could be considered.

Q4: What are the expected major impurities?

The primary impurities are likely to be incompletely brominated products such as cis- and trans-2,3-dibromopropenoic acid. Decarboxylation products could also be present if the reaction is overheated.

Q5: What is the best method for purifying the final product?

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for achieving high purity.

Q6: How can I confirm the identity and purity of my product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy should be used. Melting point analysis can also be a good indicator of purity.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure based on the principles of alkyne bromination and should be optimized for specific laboratory conditions.

Materials:

-

Propiolic acid (HC≡CCOOH)

-

Liquid Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve propiolic acid (1.0 eq) in the chosen inert solvent.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (at least 3.0 eq) in the same solvent from the dropping funnel with continuous stirring. The addition should be done at a rate that maintains a controlled reaction temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. The reaction can be monitored by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water, or a hydrocarbon solvent like hexane).

-

Hot filter the solution if any insoluble impurities are present.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Data Presentation

Table 1: Hypothetical Yield and Purity Data under Different Reaction Conditions

| Experiment | Molar Ratio (Br₂:Propiolic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 2.5 : 1 | 25 | 12 | 45 | 70 |

| 2 | 3.0 : 1 | 25 | 12 | 60 | 85 |

| 3 | 3.0 : 1 | 50 | 8 | 75 | 92 |

| 4 | 3.5 : 1 | 50 | 8 | 80 | 95 |

| 5 | 3.0 : 1 | 70 | 6 | 70 | 90 (some decomposition) |

Note: This data is illustrative and serves as a guideline for optimization.

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical troubleshooting workflow for optimizing the synthesis of this compound.

overcoming challenges in the purification of 2,3,3-Tribromopropenoic acid

Welcome to the technical support center for the purification of 2,3,3-Tribromopropenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials and byproducts of the synthesis reaction. Depending on the synthetic route, these may include:

-

Starting Materials: Unreacted propenoic acid or other precursors.

-

Incompletely Brominated Intermediates: Such as 2,3-dibromopropenoic acid or 3,3-dibromopropenoic acid.

-

Solvent Residues: Trace amounts of solvents used during the synthesis or workup.

-

Degradation Products: The molecule can be susceptible to decomposition, especially at elevated temperatures, potentially leading to the formation of smaller brominated compounds.

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brown tint, can be indicative of trace impurities. This may be due to the presence of residual bromine from the synthesis or the formation of colored degradation byproducts. Exposure to light and air can also contribute to discoloration over time.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain purity and prevent degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Low recovery of this compound after recrystallization is a frequent challenge. This can be attributed to several factors, including the choice of solvent and the cooling process.

Troubleshooting Steps:

assessing the stability of 2,3,3-Tribromopropenoic acid under various experimental conditions

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the handling and use of 2,3,3-Tribromopropenoic acid.

| Issue | Possible Cause | Troubleshooting Steps |

| Discoloration of the compound (e.g., yellowing) | - Degradation upon exposure to light: Unsaturated systems can be light-sensitive. - Oxidation: Presence of oxidizing agents or air. - Contamination: Impurities from synthesis or storage. | - Store the compound in an amber vial or a container protected from light. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Re-purify the compound if contamination is suspected. |

| Inconsistent experimental results | - Polymerization: Like acrylic acid, the compound may polymerize, especially at elevated temperatures or in the presence of initiators. - Degradation: The compound may be unstable under the specific experimental pH or temperature. | - Check for the presence of a polymerization inhibitor. If absent, consider adding one if compatible with the experiment. - Store at recommended low temperatures and avoid prolonged heating. - Perform control experiments to assess stability under your specific conditions (see Experimental Protocols). |

| Precipitate formation in solution | - Low solubility: The compound may have limited solubility in the chosen solvent. - Reaction with solvent: The compound may react with certain solvents. - Degradation product precipitation: A degradation product might be insoluble. | - Test solubility in a range of solvents before preparing stock solutions. - Avoid reactive solvents (e.g., highly nucleophilic or basic solvents). - Analyze the precipitate to identify its composition. |

| Corrosion of metal equipment | - Acidic nature: As a carboxylic acid, it can be corrosive to certain metals. - Reaction with metal salts: May form unstable metal salts. | - Use glass, PTFE, or other resistant materials for handling and storage. - Avoid contact with reactive metals like iron, steel, and aluminum. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on related compounds, it is recommended to store this compound in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is advisable to prevent oxidation and moisture-induced degradation. Storage at low temperatures (e.g., 2-8 °C) is also recommended.

Q2: Is this compound prone to polymerization?

A2: Yes, similar to acrylic acid and its derivatives, this compound is expected to be susceptible to polymerization, especially when heated or exposed to light. The presence of inhibitors can reduce this tendency.

Q3: What solvents are compatible with this compound?

A3: While specific data is unavailable, polar aprotic solvents are likely to be suitable. It is miscible with water, alcohols, ethers, and chloroform, similar to acrylic acid. However, reactivity with nucleophilic solvents (e.g., alcohols) to form esters is possible, especially under certain conditions (e.g., presence of an acid catalyst).

Q4: How does pH affect the stability of this compound?

A4: The stability is likely pH-dependent. In basic conditions, the carboxylate anion will be formed, which may have different reactivity and stability compared to the protonated acid. Strong bases should be avoided. Acidic conditions might promote certain degradation pathways. A neutral pH is generally a safer starting point for experiments.

Q5: What are the potential degradation pathways for this compound?

A5: Potential degradation pathways could include decarboxylation (loss of CO2), dehydrobromination (loss of HBr), and polymerization. The presence of the double bond and bromine atoms makes it susceptible to nucleophilic attack.

Data Presentation: Inferred Stability Summary

The following table summarizes the inferred stability of this compound under various conditions, based on the behavior of analogous compounds.

| Condition | Inferred Stability | Potential Risks | Recommendations |

| Temperature | Low stability at elevated temperatures. | Polymerization, decomposition. | Store at low temperatures (2-8°C). Avoid unnecessary heating. |

| pH | Likely most stable in a neutral to mildly acidic pH range. | Degradation in strong acids or bases. | Buffer solutions to maintain a stable pH. Avoid extremes of pH. |

| Light | Potentially unstable upon exposure to UV or visible light. | Polymerization, degradation. | Store in amber containers or protect from light. |

| Air/Oxygen | May be susceptible to oxidation. | Formation of peroxides or other oxidation byproducts. | Handle and store under an inert atmosphere. |

| Incompatible Materials | Strong bases, oxidizing agents, reducing agents, metals (iron, steel, aluminum), metal salts. | Violent reactions, corrosion, formation of unstable salts. | Use compatible materials (glass, PTFE). Avoid contact with incompatible substances. |

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

-